molecular formula C17H14N2O2 B2805605 N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide CAS No. 3425-04-5

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide

Cat. No.: B2805605
CAS No.: 3425-04-5
M. Wt: 278.311
InChI Key: MODPAIGKYOSDMX-DHZHZOJOSA-N
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Description

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide is a chemical compound known for its unique structure and properties It consists of a benzoxazole ring attached to an ethenyl group, which is further connected to a phenyl ring substituted with an acetamide group

Scientific Research Applications

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Ethenylation: The benzoxazole ring is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.

    Acetamidation: The final step involves the reaction of the ethenyl-substituted benzoxazole with 4-aminophenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethenyl group may facilitate binding to target sites, while the acetamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}formamide: Similar structure but with a formamide group instead of an acetamide group.

    N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12(20)18-14-9-6-13(7-10-14)8-11-17-19-15-4-2-3-5-16(15)21-17/h2-11H,1H3,(H,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODPAIGKYOSDMX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103634
Record name N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3425-04-5
Record name N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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